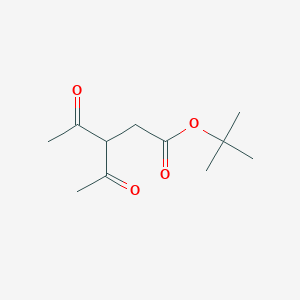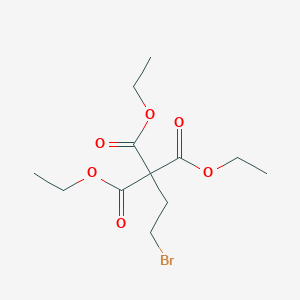
3,5-Dibromopicolinonitrile
概要
説明
3,5-Dibromopicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2 . It has an average mass of 261.901 Da and a monoisotopic mass of 259.858459 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sulfuric acid, acetic acid, and water in a reflux process at 140°C for 4 hours . The reaction mixture is then cooled, and water is added. The resulting precipitate is filtered, washed with water, dissolved in ether, washed, dried, and the solvent is removed in vacuo. The product is then crystallized from a mixture of ether and hexane .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position .科学的研究の応用
Synthesis and Structural Analysis
3,5-Dibromopicolinonitrile is synthesized through the cyanation of 2,3-dibromopyridine, exhibiting short intermolecular Br...N contacts in its solid state. The compound demonstrates notable crystal packing, consolidated by π–π stacking interactions, which are crucial for understanding its chemical behavior and potential applications in material science and organic synthesis (Sharif et al., 2019).
Multi-Component Synthesis
Research into multi-component synthesis involving this compound derivatives has led to the creation of complex organic compounds. For instance, the interaction of 2-cyano-3-ferrocenylacrylonitrile with malononitrile in specific solvents has yielded 6-alkoxy-2-amino-4-ferrocenylpyridine-3,5-dicarbonitriles through condensation and cyclodimerization processes. These compounds have potential applications in the development of novel organometallic materials with unique electrochemical properties (Klimova et al., 2012).
Photodynamic Therapy Applications
The synthesis of octasubstituted galactose zinc(II) phthalocyanines, starting from compounds structurally related to this compound, highlights its role in the development of photosensitizers for photodynamic therapy. This therapeutic approach is gaining attention for its potential in treating various diseases, including cancer, by utilizing light-activated compounds to generate cytotoxic species (Iqbal et al., 2009).
Safety and Hazards
特性
IUPAC Name |
3,5-dibromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKUQCVNSVHPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494079 | |
| Record name | 3,5-Dibromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-09-9 | |
| Record name | 3,5-Dibromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromopicolinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)



